molecular formula C13H15BrN2O B15244208 (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine

Cat. No.: B15244208
M. Wt: 295.17 g/mol
InChI Key: TYABOBHXKYQIRL-LBPRGKRZSA-N
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Description

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine is a chemical compound with a molecular formula of C12H15BrN2O. It is an aryl compound, characterized by the presence of a bromophenyl group attached to an oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate oxazoline, which is then oxidized to form the desired oxazole compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole and oxazoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring and bromophenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromobenzoyl)oxazole: Similar in structure but lacks the amine group.

    Benzo[d]oxazol-2-yl(4-bromophenyl)methanone: Another related compound with a different substitution pattern.

Uniqueness

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine is unique due to the presence of both the oxazole ring and the bromophenyl group, which confer specific chemical and biological properties. Its stereochemistry also adds to its distinctiveness, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

(1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H15BrN2O/c1-8(2)12(15)13-16-7-11(17-13)9-3-5-10(14)6-4-9/h3-8,12H,15H2,1-2H3/t12-/m0/s1

InChI Key

TYABOBHXKYQIRL-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Canonical SMILES

CC(C)C(C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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